molecular formula C10H10N6S B12152492 2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12152492
M. Wt: 246.29 g/mol
InChI Key: MJCSCGJNWJDNSP-UHFFFAOYSA-N
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Description

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and 1,2,4-triazole moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
  • Benzimidazoles

Uniqueness

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to its dual heterocyclic structure, which imparts a combination of properties from both imidazo[1,2-a]pyrimidine and 1,2,4-triazole. This duality enhances its potential for diverse biological activities and makes it a versatile compound in scientific research .

Properties

Molecular Formula

C10H10N6S

Molecular Weight

246.29 g/mol

IUPAC Name

2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H10N6S/c1-15-10(12-7-13-15)17-6-8-5-16-4-2-3-11-9(16)14-8/h2-5,7H,6H2,1H3

InChI Key

MJCSCGJNWJDNSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

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